3-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Description
3-(1,3-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups at positions 1 and 3, a ketone group at position 5, and a propanoic acid side chain at position 4 (Figure 1). The pyrazole core is partially saturated (4,5-dihydro), contributing to its conformational rigidity. This structural motif is rare in natural products but shares similarities with synthetic bioactive molecules, such as antimicrobial agents and enzyme inhibitors .
Computational tools like Multiwfn (used for wavefunction analysis) and SHELX (for crystallographic refinement) are critical for characterizing such compounds .
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(1,3-dimethyl-5-oxo-4H-pyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(3-4-7(11)12)8(13)10(2)9-5/h6H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
ZHCPVSXBRNWHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1CCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-dimethyl-2-pyrazolin-5-one with a suitable propanoic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- The dimethyl substitution on the pyrazole ring in the target compound enhances steric hindrance and lipophilicity compared to the amino-substituted analog .
- Replacing pyrazole with imidazole (as in ) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and electronic properties.
Functional Analogs: Antimicrobial and Pesticidal Propanoic Acid Derivatives
Several propanoic acid derivatives exhibit bioactivity, though their scaffolds differ:
Key Differences :
- Chlorinated phenylpropanoic acids () prioritize aromatic halogenation for antimicrobial activity, unlike the pyrazole-based target compound.
- Haloxyfop () leverages a phenoxy-pyridine group for pesticidal action, highlighting the role of heteroaromatic diversity in functionality.
- The pineapple-derived esters () emphasize sulfur-based side chains for flavor contribution, contrasting with the pyrazole-carboxylic acid motif.
Computational and Analytical Insights
Tables and Figures
- Figure 1: Structure of 3-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid.
- Table 1 : Structural analogs and their modifications.
- Table 2: Bioactive propanoic acid derivatives for functional comparison.
Biological Activity
3-(1,3-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.
Structural Information
The molecular formula of this compound is . The compound features a pyrazole ring fused with a propanoic acid moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H10N2O3 |
| Molecular Weight | 170.17 g/mol |
| SMILES | CC1=NN(C(=O)C1CC(=O)O) |
| InChI | InChI=1S/C7H10N2O3/... |
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit a range of antimicrobial activities. For instance, studies have shown that compounds similar to this compound demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of to , suggesting potent antimicrobial activity .
Antifungal Activity
In addition to antibacterial effects, certain pyrazole derivatives have shown antifungal properties. For example, studies have reported MIC values ranging from to against Candida albicans and other fungal strains . This highlights the potential of these compounds in treating fungal infections.
Study on Antibacterial Activity
A comprehensive study evaluated the antibacterial activity of various pyrazole derivatives, including those structurally related to this compound. The study found that the presence of electron-withdrawing groups on the pyrazole ring significantly enhanced antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the pyrazole ring can influence biological activity. For instance, substitutions at specific positions on the ring can enhance or diminish antimicrobial properties. This information is crucial for guiding future drug design efforts aimed at optimizing the biological activity of pyrazole derivatives .
Q & A
Q. What in silico methods predict its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
